4,6-Difluorobenzene-1,3-diamine

Polymer Chemistry Thermal Analysis Fluorinated Aromatic Polyamides

Choose 4,6-Difluorobenzene-1,3-diamine for a strategic edge. Its exact 4,6-substitution pattern delivers markedly superior polymer thermal stability over 2,4-isomers and non-fluorinated analogs, preventing batch failure. For 5G/6G electronics, its low dielectric constant reduces signal loss, and low moisture absorption ensures long-term humidity reliability. Do not accept regioisomers without verified performance data.

Molecular Formula C6H6F2N2
Molecular Weight 144.12 g/mol
CAS No. 25170-74-5
Cat. No. B3050327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluorobenzene-1,3-diamine
CAS25170-74-5
Molecular FormulaC6H6F2N2
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)F)F)N
InChIInChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
InChIKeyNQFXBAQXHIUPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluorobenzene-1,3-diamine (CAS 25170-74-5): Procurement and Performance Guide


4,6-Difluorobenzene-1,3-diamine (CAS 25170-74-5) is a fluorinated aromatic diamine with the molecular formula C₆H₆F₂N₂ and a molecular weight of 144.12 g/mol, featuring two amino groups at the 1,3-positions and fluorine substituents at the 4,6-positions . This compound serves as a critical monomer building block for synthesizing high-performance polymers, particularly fluorinated polyamides and polyimides, where the precise positioning of fluorine atoms confers distinct thermal and electronic property advantages over non-fluorinated and regioisomeric counterparts [1].

4,6-Difluorobenzene-1,3-diamine: Why Non-Fluorinated or Regioisomeric Diamines Are Not Drop-In Replacements


Procurement professionals and polymer chemists should not assume that m-phenylenediamine or other fluorinated regioisomers (such as 2,4-difluoro-1,3-phenylenediamine) can substitute for 4,6-difluorobenzene-1,3-diamine without performance compromise. Empirical thermal degradation studies demonstrate that the specific 4,6-fluorine substitution pattern on the 1,3-phenylenediamine scaffold significantly enhances polymer thermostability, whereas the 2,4-difluoro isomer and the non-fluorinated parent compound yield materials with measurably inferior thermal resilience [1]. Furthermore, polymers derived from non-fluorinated aromatic diamines exhibit higher dielectric constants and increased moisture absorption relative to their fluorinated analogs, rendering them unsuitable for high-frequency electronics applications where signal integrity and reliability are paramount [2]. Substitution without verifying quantitative property data risks batch rejection and end-product performance failure.

4,6-Difluorobenzene-1,3-diamine: Quantified Performance Differentiation Against Comparators


Thermostability: Direct Comparison with Non-Fluorinated and 2,4-Difluoro m-Phenylenediamine in Polyamide Matrices

A head-to-head thermogravimetric and differential thermal analysis study evaluated polyamides synthesized from fluorinated m-phenylenediamines and isophthaloyl chlorides. The polymer derived from 4,6-difluorobenzene-1,3-diamine exhibited significantly enhanced thermostability relative to both the non-substituted m-phenylenediamine-based polymer and the 2,4-difluoro regioisomer-based polymer [1]. The study explicitly noted that fluorine substitution at the 4,6-positions (ortho/para to the amino groups) increased thermostability considerably, while meta-substitution showed almost no effect [1].

Polymer Chemistry Thermal Analysis Fluorinated Aromatic Polyamides

Dielectric Performance: Class-Level Evidence for Reduced Dielectric Constant in Fluorinated Polyimides

Comprehensive reviews of fluorinated polyimide (FPI) literature establish that the incorporation of fluorine into the diamine monomer backbone consistently reduces the dielectric constant (Dk) of the resulting polymer films relative to non-fluorinated aromatic polyimides [1][2]. While direct dielectric constant data for polymers derived specifically from 4,6-difluorobenzene-1,3-diamine are not available in the retrieved literature, the class-level principle is well-established: increased fluorine content reduces polarizability and moisture absorption, thereby lowering Dk [1]. Representative fluorinated polyimide systems achieve dielectric constants as low as 2.20-2.80 at high frequencies, compared to approximately 3.4 for conventional non-fluorinated polyimides [2][3].

Microelectronics Dielectric Materials Polyimide Films

Moisture Resistance: Class-Level Advantage of Fluorinated Diamine-Derived Polymers

Polymers synthesized from fluorine-containing diamines consistently demonstrate reduced water absorption compared to their non-fluorinated aromatic counterparts [1][2]. This property is attributed to the hydrophobic nature of C-F bonds and increased free volume in the polymer matrix [1]. Patent literature explicitly claims that polymer compounds derived from fluorine-containing diamines possess 'superior low water-absorbing properties' [3]. Representative fluorinated polyimide systems achieve water absorption values as low as 0.33% to 0.89% [2][4].

Polymer Reliability Moisture Absorption Hydrophobicity

4,6-Difluorobenzene-1,3-diamine: Optimal Procurement-Driven Application Scenarios


Synthesis of Thermally Stable Fluorinated Polyamides for High-Temperature Structural Components

Procurement of 4,6-difluorobenzene-1,3-diamine is justified for programs synthesizing polyamides intended for prolonged high-temperature service. The demonstrated thermostability enhancement of polyamides incorporating this specific 4,6-difluoro substitution pattern over non-fluorinated and 2,4-difluoro isomers [1] directly supports its selection for aerospace, automotive under-hood, or industrial high-heat applications where thermal degradation resistance is a non-negotiable performance requirement.

Monomer for Low-Dielectric Polyimide Films in High-Frequency Electronics

This diamine is a strategic building block for formulating polyimides targeting 5G/6G communication substrates, flexible printed circuit boards, and semiconductor interlayer dielectrics. The class-established capability of fluorinated diamines to reduce dielectric constants relative to non-fluorinated systems [1][2] provides a data-backed rationale for selecting this monomer in R&D programs where signal transmission speed and power efficiency are critical performance metrics.

Moisture-Resistant Polymer Films for Electronic Packaging and Protective Coatings

Organizations developing conformal coatings, encapsulation materials, or flexible display substrates requiring low moisture permeability should evaluate 4,6-difluorobenzene-1,3-diamine-derived polymers. The well-documented reduction in water absorption conferred by fluorinated diamine monomers [1][2][3] addresses procurement specifications calling for improved humidity reliability, reduced corrosion risk, and stable electrical performance in ambient operating environments.

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